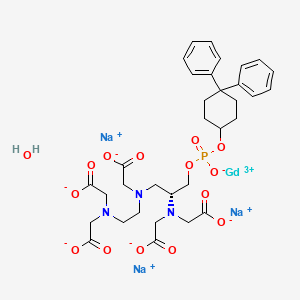

Gadofosveset

Description

Properties

Molecular Formula |

C33H40GdN3Na3O15P |

|---|---|

Molecular Weight |

975.9 g/mol |

IUPAC Name |

trisodium;2-[[(2R)-2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate |

InChI |

InChI=1S/C33H44N3O14P.Gd.3Na.H2O/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;;;;;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);;;;;1H2/q;+3;3*+1;/p-6/t26-;;;;;/m1...../s1 |

InChI Key |

PIZALBORPSCYJU-QSQMUHTISA-H |

Isomeric SMILES |

C1CC(CCC1OP(=O)([O-])OC[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3] |

Canonical SMILES |

C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Gadofosveset

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Gadofosveset (B1198095) trisodium (B8492382), formerly marketed as Ablavar® and Vasovist®, is a gadolinium-based contrast agent (GBCA) designed specifically for contrast-enhanced magnetic resonance angiography (MRA). Its unique mechanism of action is centered on its reversible, non-covalent binding to endogenous human serum albumin (HSA). This interaction dramatically alters the agent's pharmacokinetic and relaxivity properties compared to conventional, non-protein-binding GBCAs. By binding to the abundant, slow-moving albumin molecule, this compound's rotational correlation time is significantly increased, leading to a substantial enhancement in T1 relaxivity, particularly at lower magnetic field strengths. This results in a prolonged intravascular residence time and a strong, sustained increase in the signal intensity of blood, enabling high-resolution imaging of the vasculature. This guide provides a detailed examination of the molecular mechanism, pharmacokinetic profile, and relaxivity of this compound, supported by quantitative data, experimental methodologies, and schematic diagrams. Although production was discontinued (B1498344) in 2017 due to commercial reasons, the principles of its design remain highly relevant for the development of next-generation contrast agents.[1][2]

Core Mechanism of Action: Reversible Albumin Binding

This compound is a stable gadolinium diethylenetriaminepentaacetic acid (Gd-DTPA) chelate derivative that features a lipophilic diphenylcyclohexylphosphate group.[3][4] This specific moiety is the key to its mechanism, mediating a strong but reversible binding interaction with a hydrophobic pocket on human serum albumin.[3]

Upon intravenous injection, this compound rapidly enters the bloodstream and a significant fraction—over 90% at clinically relevant low concentrations—binds to albumin.[4][5] This binding event has two critical consequences that define its function as a blood pool contrast agent:

-

Altered Pharmacokinetics: The binding to the large albumin protein (approximately 66.5 kDa) dramatically increases the effective molecular weight of the this compound complex from under 1 kDa to nearly 68 kDa.[4][5] This larger complex is restricted to the intravascular space, significantly reducing its rate of extravasation into the interstitial fluid and prolonging its elimination half-life.[5]

-

Enhanced Relaxivity: The primary mechanism of T1 relaxation enhancement by gadolinium ions is through the dipole-dipole interaction between the gadolinium's unpaired electrons and the protons of nearby water molecules. The efficiency of this interaction is highly dependent on the rotational correlation time (τR), which is the time it takes for a molecule to rotate one radian. Unbound, small-molecule GBCAs tumble rapidly in solution, leading to a less efficient energy transfer. When this compound binds to the slow-tumbling albumin, its rotational motion is restricted, and its τR increases significantly.[5][6] This slower tumbling rate more closely matches the Larmor frequency of water protons in low-to-mid-strength clinical MRI scanners, leading to a 5- to 10-fold increase in T1 relaxivity (r1) and a much greater T1 shortening effect (brighter signal).[5][7]

The binding is reversible, meaning an equilibrium exists between the bound and unbound (free) states of the agent in the plasma.

Data Presentation

Physicochemical and Pharmacokinetic Parameters

The physicochemical properties and pharmacokinetic profile of this compound are distinct from non-binding GBCAs, characterized by a significantly longer elimination half-life and a volume of distribution roughly equivalent to the extracellular fluid volume.[8][9]

| Parameter | Value | Reference |

| Physicochemical Properties | ||

| Molecular Weight | 975.88 g/mol | [2][9] |

| Recommended Dose | 0.03 mmol/kg | [1][9] |

| Concentration | 0.25 mmol/mL | [1][9] |

| Osmolality (@ 37°C) | 825 mOsmol/kg water | [9] |

| Viscosity (@ 20°C) | 3.0 cP | [9] |

| Pharmacokinetic Properties | ||

| Plasma Protein Binding | 79.8% - 87.4% | [8][9] |

| Distribution Half-Life (t½α) | 0.48 ± 0.11 hours | [9] |

| Elimination Half-Life (t½β) | 16.3 ± 2.6 hours | [9] |

| Volume of Distribution (Vd) | 148 ± 16 mL/kg | [8][9] |

| Total Clearance | 6.57 ± 0.97 mL/h/kg | [9] |

| Excretion | ~95% Renal, ~5% Hepatic | [1] |

T1 Relaxivity

The T1 relaxivity (r1) of this compound is highly dependent on its binding state and the strength of the external magnetic field (B₀). The relaxivity of the albumin-bound form peaks at lower field strengths and decreases as the field strength increases.[5][6] However, even at 3T, its relaxivity in plasma remains significantly higher than that of conventional agents.[5]

| Condition | Magnetic Field (T) | T1 Relaxivity (r1) (mM⁻¹s⁻¹) | Reference |

| In Plasma | 0.47 | 33.4 - 45.7 | [8][9] |

| In Plasma | 1.5 | 18 - 20 | [1] |

| Bound State (r1bound) | ~0.5 (Peak) | Substantially higher (up to 10-fold) | [5][6] |

| In Plasma | 3.0 | > 2x conventional GBCAs | [5] |

| Unbound State (in water) | 4.7 | ~5.5 | [5] |

| Bound State (in albumin) | 4.7 | Converges to unbound value | [5][6] |

Experimental Protocols

In Vitro Determination of T1 Relaxivity

This protocol outlines a standard method for measuring the T1 relaxivity of this compound in both its free and albumin-bound states.

Objective: To quantify the T1 relaxivity (r1) of this compound in a controlled environment simulating its unbound and bound states.

Materials:

-

This compound trisodium stock solution of known concentration.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Human or Bovine Serum Albumin (HSA or BSA), e.g., 4.5% w/v solution in PBS.

-

NMR spectrometer or MRI scanner (e.g., 1.5T, 3T, 4.7T).

-

Temperature control system (to maintain 37°C).

-

Calibrated pipettes and volumetric flasks.

Methodology:

-

Sample Preparation:

-

Unbound Samples: Prepare a series of dilutions of the this compound stock solution in PBS to achieve a range of concentrations (e.g., 0.25, 0.5, 1.0, 1.5, 2.0 mM). Include a PBS-only sample as a diamagnetic control (0 mM).

-

Bound Samples: Prepare an identical series of this compound dilutions in the HSA/BSA solution. Include an albumin-only sample as a control.

-

-

Temperature Equilibration: Place all samples in a water bath or the scanner's temperature control unit to equilibrate at 37°C.

-

T1 Measurement:

-

Use a standard inversion-recovery pulse sequence ([π] - τi - [π/2] - Acquire) to measure the longitudinal relaxation time (T1) for each sample.[10]

-

The sequence involves a 180° inversion pulse followed by a variable inversion time (τi) and a 90° excitation pulse.

-

Acquire data for at least 10-15 different τi values, ranging from approximately 0.01T1 to 3T1, with a repetition time (TR) of at least 5*T1 to ensure full relaxation between measurements.

-

-

Data Analysis:

-

For each sample, fit the signal intensity (S) as a function of τi to the three-parameter equation: S(τi) = S₀(1 - 2e^(-τi/T1) + e^(-TR/T1)).

-

Calculate the longitudinal relaxation rate (R1) for each sample, where R1 = 1/T1.

-

Plot R1 (in s⁻¹) versus the this compound concentration (in mM) for both the unbound (in PBS) and bound (in albumin) series.

-

The slope of the linear regression of this plot represents the T1 relaxivity (r1) in units of mM⁻¹s⁻¹.

-

References

- 1. radiopaedia.org [radiopaedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Trisodium | C33H38GdN3Na3O14P | CID 73049652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound-Based Biomarker of Tissue Albumin Concentration: Technical Validation in Vitro and Feasibility in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overcoming the Low Relaxivity of this compound at High Field with Spin Locking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of molecular parameters and increasing magnetic field strength on relaxivity of gadolinium- and manganese-based T1 contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Ablavar (this compound Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. books.rsc.org [books.rsc.org]

A Technical Guide to the Albumin Binding Affinity and Kinetics of Gadofosveset

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadofosveset (B1198095), a gadolinium-based contrast agent, was notable for its application in magnetic resonance angiography (MRA). A key feature of this compound is its strong, reversible, non-covalent binding to human serum albumin (HSA), the most abundant protein in human plasma.[1][2] This interaction is central to its mechanism of action, significantly influencing its pharmacokinetic and pharmacodynamic properties. By binding to HSA, this compound's effective molecular weight increases, leading to a prolonged intravascular residence time and enhanced T1 relaxivity, which improves the contrast in MRA images.[3][4] This technical guide provides an in-depth overview of the binding affinity and kinetics of this compound with HSA, including quantitative data, detailed experimental methodologies, and a visual representation of the binding process.

This compound-Albumin Binding Interaction

This compound binds to a specific site on the HSA molecule, primarily within subdomain IIIA, which is known as Sudlow's site II.[2] This binding is a reversible process, and at clinically relevant concentrations, a high fraction of this compound (75-96%) is bound to HSA.[2] The binding is concentration-dependent, with a lower fraction of the agent being bound at higher concentrations.[3] While the primary interaction occurs at a high-affinity site, evidence suggests the existence of secondary, lower-affinity binding sites.[5]

Caption: Workflow for determining binding affinity using relaxometry.

Methodology:

-

Solution Preparation: Prepare a series of solutions containing varying concentrations of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a physiological pH (7.4). Prepare a stock solution of HSA in the same buffer.

-

Sample Preparation: Create a set of samples by mixing the this compound solutions with the HSA solution to achieve a constant HSA concentration and varying this compound concentrations.

-

T1 Measurement: Measure the longitudinal relaxation time (T1) of each sample using a nuclear magnetic resonance (NMR) spectrometer or an MRI scanner at a specific magnetic field strength. 4[6]. Data Analysis: Convert the measured T1 values to relaxation rates (R1 = 1/T1). The observed relaxation rate (R1,obs) is a function of the concentrations of free and bound this compound and their respective relaxivities. By fitting the data to a binding isotherm model (e.g., a 1:1 binding model), the association constant (Ka) can be determined.

[5]#### 2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (HSA), providing a complete thermodynamic profile of the interaction.

Experimental Workflow:

dot

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Methodology:

-

Sample Preparation: Prepare solutions of HSA and this compound in the same buffer, ensuring they are degassed to avoid air bubbles. The concentration of this compound in the syringe should be significantly higher than the HSA concentration in the cell.

-

ITC Experiment: Place the HSA solution in the sample cell of the isothermal titration calorimeter and the this compound solution in the injection syringe. A series of small, precise injections of the this compound solution into the HSA solution are performed while the temperature is kept constant.

-

Data Acquisition: The instrument measures the heat released or absorbed during the binding reaction after each injection.

-

Data Analysis: The integrated heat data are plotted against the molar ratio of this compound to HSA. The resulting binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry of binding (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that can be used to measure the kinetics of binding interactions in real-time.

Experimental Workflow:

dot

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Methodology:

-

Immobilization: HSA is immobilized on the surface of a sensor chip.

-

Association: A solution containing this compound at a known concentration is flowed over the sensor surface. The binding of this compound to the immobilized HSA causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. This is monitored over time to generate an association curve.

-

Dissociation: The this compound solution is replaced with a continuous flow of buffer. The dissociation of this compound from the HSA is then monitored as a decrease in the SPR signal over time, generating a dissociation curve.

-

Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) can then be calculated as the ratio of koff to kon (Kd = koff/kon).

Conclusion

The binding of this compound to human serum albumin is a critical aspect of its function as a magnetic resonance contrast agent. This interaction, characterized by a high binding affinity, leads to favorable pharmacokinetic properties, including a prolonged intravascular half-life. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development and medical imaging. A thorough understanding of these binding characteristics is essential for the rational design and evaluation of novel contrast agents and other drugs that exhibit significant plasma protein binding.

References

- 1. (ISMRM 2011) The Influences of Albumin Binding & Field Strength on the Relaxivity of this compound (Ablavar), & Its Potential Beyond Angiography as Clinical Field Strengths Increase [archive.ismrm.org]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Overcoming the Low Relaxivity of this compound at High Field with Spin Locking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Trisodium? [synapse.patsnap.com]

- 5. cds.ismrm.org [cds.ismrm.org]

- 6. This compound-Based Biomarker of Tissue Albumin Concentration: Technical Validation in Vitro and Feasibility in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Gadofosveset Trisodium

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the core physicochemical properties of Gadofosveset (B1198095) trisodium (B8492382), a gadolinium-based contrast agent. It is designed to be a comprehensive resource for professionals in research and drug development, offering quantitative data, detailed experimental methodologies, and visual representations of its mechanism and characterization workflows.

Core Chemical and Physical Properties

This compound trisodium is a gadolinium-based magnetic resonance imaging (MRI) contrast agent specifically designed for contrast-enhanced magnetic resonance angiography (CE-MRA).[1][2] Its structure consists of a stable gadolinium diethylenetriaminepentaacetic acid (Gd-DTPA) chelate, which is substituted with a diphenylcyclohexylphosphate group.[1][3][4][5] This lipophilic moiety facilitates reversible binding to human serum albumin, a key feature of its mechanism.[6][7] The agent was supplied as the trisodium salt monohydrate form.[8]

| Property | Value |

| Chemical Name | Trisodium-{(2-(R)-[(4,4-diphenylcyclohexyl) phosphonooxymethyl]-diethylenetriaminepentaacetato)(aquo) gadolinium(III)}[3][9] |

| IUPAC Name | Trisodium 2-{[(2R)-2-[bis(2-oxido-2-oxoethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(2-oxido-2-oxoethyl)amino]ethyl]amino}acetate[8] |

| Molecular Formula | C₃₃H₄₀GdN₃Na₃O₁₅P (Monohydrate)[8] C₃₃H₃₈GdN₃Na₃O₁₄P (Anhydrous)[10] |

| Molecular Weight | 975.88 g/mol (Monohydrate)[3][8][9] 957.9 g/mol (Anhydrous)[10] |

| CAS Number | 211570-55-7 (Monohydrate)[8] 193901-90-5 (Anhydrous)[8] |

| Structure Type | Linear, Ionic Chelate[11] |

Formulation and Solution Characteristics

This compound trisodium was provided as a sterile, nonpyrogenic solution for intravenous injection.[3][12] The formulation was designed for stability and physiological compatibility.

| Property | Condition | Value |

| Concentration | - | 244 mg/mL (0.25 mmol/mL) of this compound trisodium[1][9][11] |

| pH of Solution | - | 6.5 - 8.0[3][9][12] |

| Osmolality | @ 37°C | 825 mOsmol/kg water[2][3][9] |

| Viscosity | @ 20°C | 3.0 cP[2][3][9] |

| Density | @ 25°C | 1.1224 g/mL[2][3][9] |

| Excipients | - | Fosveset, Water for Injection. Sodium hydroxide (B78521) and/or hydrochloric acid may be added for pH adjustment. The formulation contains no preservatives.[1][2][3][12] |

Magnetic and Pharmacokinetic Profile

The unique properties of this compound trisodium stem from its interaction with plasma proteins, which significantly influences its behavior as a contrast agent. It is classified as a blood-pool agent because it remains within the vasculature for an extended period.[8][11]

| Property | Description |

| Mechanism of Action | Reversibly binds to human serum albumin (HSA), increasing T1 relaxivity and prolonging intravascular residence time compared to non-protein-binding agents.[1][4][13][14] This enhances the signal intensity of blood in MRA.[13] |

| Plasma Protein Binding | 79.8% to 87.4% bound to plasma proteins (predominantly albumin) within the first four hours post-injection.[9][12] Other reports indicate binding can be over 90%.[6] The binding primarily occurs at site II on subdomain IIIA of HSA.[2] |

| Relaxivity (r₁) | In Plasma (@ 0.47 T / 20 MHz): 33.4 to 45.7 mM⁻¹s⁻¹[1][9][12] At 1.5 T: 18-20 mM⁻¹s⁻¹[11] Protein binding enhances T1 relaxivity by up to 10-fold compared to non-protein bound gadolinium chelates.[1][2] |

| Distribution Half-life (t₁/₂α) | ~0.48 hours[9][12] |

| Elimination Half-life (t₁/₂β) | ~16.3 hours[9][12] |

| Metabolism | Does not undergo measurable metabolism.[1][9] |

| Excretion | Predominantly via renal excretion. Approximately 84% of the injected dose is excreted in the urine within 14 days, with 94% of that occurring in the first 72 hours.[1][9] A small fraction (~5%) is eliminated through hepatic excretion.[11] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical and pharmacokinetic properties of this compound trisodium.

Determination of T1 Relaxivity

The T1 relaxivity (r₁) quantifies the efficiency of a contrast agent in shortening the longitudinal relaxation time of water protons.

Methodology:

-

Sample Preparation: A series of phantoms are prepared with known concentrations of this compound trisodium in a relevant medium, such as human whole blood or plasma, maintained at a physiological temperature (37°C).[15] A control sample containing only the medium is also prepared.

-

MRI Data Acquisition: The phantoms are placed within an MRI scanner operating at a specific field strength (e.g., 1.5 T, 3.0 T).[15] The longitudinal relaxation time (T1) for each sample is measured using an inversion-recovery pulse sequence with a range of inversion times (TI).[15]

-

Data Analysis: The signal intensity for each phantom is plotted against the inversion times, and a curve-fitting algorithm is used to calculate the T1 value for each concentration.

-

Relaxivity Calculation: The relaxation rate (R1 = 1/T1) is plotted against the molar concentration of this compound trisodium. The slope of the resulting linear regression represents the T1 relaxivity (r₁) in units of mM⁻¹s⁻¹.[16]

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Vasovist (this compound Trisodium Injection for Intravenous Use): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. Facebook [cancer.gov]

- 5. This compound | C33H41GdN3O14P | CID 73415770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound-Based Biomarker of Tissue Albumin Concentration: Technical Validation in Vitro and Feasibility in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. This compound trisodium anhydrous | C33H38GdN3Na3O14P | CID 11672461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. radiopaedia.org [radiopaedia.org]

- 12. Ablavar (this compound Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 13. This compound Trisodium | C33H38GdN3Na3O14P | CID 73049652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. What is the mechanism of this compound Trisodium? [synapse.patsnap.com]

- 15. zora.uzh.ch [zora.uzh.ch]

- 16. "Basic MR Relaxation Mechanisms & Contrast Agent Design" - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chelation Chemistry of Gadofosveset

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadofosveset (B1198095), a gadolinium-based contrast agent, has been a subject of significant interest in the field of magnetic resonance imaging (MRI), particularly for magnetic resonance angiography (MRA). Its utility stems from its unique property as a blood-pool agent, which is achieved through reversible binding to human serum albumin. This guide provides a comprehensive technical overview of the synthesis of this compound and the fundamental principles of its chelation chemistry, including stability and kinetic inertness. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and diagnostic imaging.

This compound is a derivative of gadolinium-diethylenetriaminepentaacetic acid (Gd-DTPA) and is chemically known as (2-(R)-((4,4-diphenylcyclohexyl) phosphonooxymethyl)-diethylenetriaminepentaacetic acid)gadolinium(III).[1] The addition of a diphenylcyclohexylphosphate group facilitates its non-covalent binding to albumin, thereby prolonging its plasma half-life and enhancing its relaxivity.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the chelating ligand, followed by complexation with a gadolinium salt, and subsequent purification to achieve a pharmaceutically acceptable formulation. While specific lab-scale protocols are proprietary, the general synthetic pathway can be elucidated from patent literature. The process is designed to produce this compound trisodium (B8492382) monohydrate with high purity, minimizing the need for extensive chromatographic purification steps which can impact yield and cost.[2][3][4]

A general outline of the synthesis involves:

-

Synthesis of the DTPA-alkoxide precursor: This step typically involves the modification of a DTPA anhydride (B1165640) with a suitable protected amino alcohol.

-

Introduction of the diphenylcyclohexyl phosphonooxymethyl moiety: The DTPA-alkoxide precursor is reacted with a phosphorylating agent bearing the diphenylcyclohexyl group.

-

Deprotection and purification of the ligand: Any protecting groups used in the previous steps are removed to yield the final fosveset (B1606296) ligand.

-

Chelation with Gadolinium: The purified fosveset ligand is then reacted with a gadolinium salt, such as gadolinium(III) chloride, in an aqueous solution. The pH is carefully controlled to ensure complete complexation.

-

Purification and Isolation: The final product, this compound trisodium monohydrate, is purified to remove any unreacted starting materials, byproducts, and free gadolinium ions. This is a critical step to ensure the safety and efficacy of the contrast agent. The process is optimized to require no more than one chromatographic purification.[2]

Logical Relationship of Synthesis Steps

Chelation Chemistry

The efficacy and safety of this compound as an MRI contrast agent are intrinsically linked to the stability of the gadolinium chelate. The fosveset ligand is designed to form a highly stable complex with the Gd(III) ion, preventing the release of toxic free gadolinium into the body. The stability of metal chelates is characterized by both thermodynamic and kinetic parameters.

Thermodynamic Stability

Thermodynamic stability refers to the equilibrium position of the complex formation reaction. It is quantified by the stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. For gadolinium-based contrast agents, the conditional stability constant at physiological pH (7.4) is a particularly relevant parameter. This compound is reported to be two to three times more stable than Gd-DTPA at pH 7.4.[5]

| Parameter | Description |

| Thermodynamic Stability Constant (log K) | A measure of the strength of the metal-ligand bond at equilibrium. |

| Conditional Stability Constant | The stability constant measured under specific conditions, such as physiological pH. |

Kinetic Inertness

Kinetic inertness describes the rate at which the complex dissociates, releasing the metal ion. A kinetically inert complex may have a high thermodynamic stability but dissociates very slowly. This is a critical factor for in vivo applications where the contrast agent is present in the body for a limited time. This compound is reported to be ten to 100 times more kinetically inert than Gd-DTPA.[5]

| Parameter | Description |

| Dissociation Rate Constant (kd) | The rate constant for the dissociation of the metal-ligand complex. |

| Dissociation Half-life (t1/2) | The time required for half of the complex to dissociate. |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are often proprietary. However, the following sections describe the general methodologies employed for key experiments in the characterization of gadolinium chelates.

Potentiometric Titration for Thermodynamic Stability

Objective: To determine the thermodynamic stability constant (log K) of the gadolinium chelate.

Methodology:

-

A solution of the fosveset ligand is prepared in a constant ionic strength medium (e.g., 0.1 M KCl).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) in the absence and presence of a known concentration of Gd(III) ions.

-

The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

-

The titration data (pH versus volume of titrant) are analyzed using a suitable computer program to calculate the protonation constants of the ligand and the stability constant of the Gd(III) complex.

Experimental Workflow for Potentiometric Titration

NMR Relaxometry for Kinetic Inertness

Objective: To determine the kinetic inertness (e.g., dissociation rate) of the gadolinium chelate.

Methodology:

-

The rate of water exchange from the inner coordination sphere of the gadolinium ion is a measure of the complex's kinetic lability and can be determined using ¹⁷O NMR spectroscopy.

-

The transverse relaxation rate (R₂) of the ¹⁷O water signal is measured as a function of temperature.

-

The data are fitted to the Swift-Connick equations to determine the water residence lifetime (τₘ), which is the inverse of the water exchange rate constant (kₑₓ). A longer water residence lifetime indicates a more kinetically inert complex.

-

Alternatively, the rate of dissociation can be studied by monitoring the change in relaxivity over time in the presence of a competing metal ion or chelator.

HPLC for Purity Analysis

Objective: To determine the purity of the this compound synthesis product and quantify any impurities.

Methodology:

-

A high-performance liquid chromatography (HPLC) method is developed using a suitable stationary phase (e.g., C18) and mobile phase.

-

The method should be capable of separating the this compound peak from potential impurities, including free gadolinium, unreacted ligand, and synthesis byproducts.

-

Detection can be achieved using UV-Vis spectroscopy or, for higher sensitivity and specificity, by coupling the HPLC to an inductively coupled plasma mass spectrometer (ICP-MS) to specifically detect gadolinium-containing species.

-

The purity is determined by calculating the area of the this compound peak as a percentage of the total peak area.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Weight | 975.88 g/mol (trisodium monohydrate) | [6] |

| Plasma Protein Binding | 80 - 96% | [5] |

| Elimination Half-life (distribution phase) | 0.48 ± 0.11 hours | [7] |

| Elimination Half-life (elimination phase) | 16.3 ± 2.6 hours | [7] |

| Relaxivity (r₁) in plasma at 1.5 T | 18-20 mM⁻¹s⁻¹ | [8] |

| Thermodynamic Stability (vs. Gd-DTPA at pH 7.4) | 2-3 times more stable | [5] |

| Kinetic Inertness (vs. Gd-DTPA) | 10-100 times more inert | [5] |

Conclusion

This technical guide has provided a detailed overview of the synthesis and chelation chemistry of this compound. The synthesis is a complex process that culminates in a highly pure and stable final product. The chelation chemistry is characterized by high thermodynamic stability and kinetic inertness, which are crucial for the safety and efficacy of this blood-pool MRI contrast agent. The experimental methodologies outlined provide a foundation for the characterization of this compound and other similar gadolinium-based contrast agents. This information is intended to be a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and diagnostic imaging.

References

- 1. researchgate.net [researchgate.net]

- 2. US10106562B2 - Process for manufacture of this compound trisodium monohydrate - Google Patents [patents.google.com]

- 3. TW201514188A - Process for manufacture of this compound trisodium monohydrate - Google Patents [patents.google.com]

- 4. AU2014244205A1 - Process for manufacture of this compound trisodium monohydrate - Google Patents [patents.google.com]

- 5. Role of thermodynamic and kinetic parameters in gadolinium chelate stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20160016979A1 - Process for manufacture of this compound trisodium monohydrate - Google Patents [patents.google.com]

- 7. cost-nectar.eu [cost-nectar.eu]

- 8. De novo synthesis of a new diethylenetriaminepentaacetic acid (DTPA) bifunctional chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Magnetic Properties of Gadofosveset: A Technical Guide to its Relaxivity at Varying Field Strengths

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the relaxivity of gadofosveset (B1198095), a gadolinium-based contrast agent renowned for its unique blood-pool imaging capabilities. A comprehensive understanding of its behavior across different magnetic field strengths is paramount for optimizing imaging protocols and advancing the development of novel contrast agents. This document provides a detailed analysis of this compound's relaxivity, a critical parameter that dictates its efficacy in magnetic resonance imaging (MRI). We delve into the quantitative data, the experimental methodologies employed for its measurement, and the fundamental molecular interactions that underpin its performance.

Quantitative Relaxivity Data

The relaxivity of a contrast agent is a measure of its ability to increase the relaxation rate of water protons, thereby enhancing the MRI signal. It is expressed in terms of longitudinal relaxivity (r1) and transverse relaxivity (r2). The efficiency of this compound is significantly influenced by the strength of the magnetic field used in the MRI scanner. The following tables summarize the r1 and r2 relaxivity values of this compound at various field strengths, both in its unbound state and when bound to human serum albumin (HSA). This binding phenomenon is a key characteristic of this compound, leading to a substantial increase in its relaxivity at lower field strengths.[1][2]

| Field Strength (T) | Condition | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) | Reference |

| 0.47 | In Plasma | 33.4 - 45.7 | Not Specified | [3] |

| 0.5 | In BSA solution | Significantly higher than unbound | Not Specified | [2] |

| 1.5 | In Human Whole Blood (0-3 mmol) | ~11 | Not Specified | [4] |

| 1.5 | In Plasma | 18 - 20 | Not Specified | [5] |

| 3.0 | In Human Whole Blood (0-3 mmol) | ~8 | Not Specified | [4] |

| 3.0 | In Albumin Solution | See Table 2 | See Table 2 | [6] |

| 4.7 | In PBS (unbound) | Not significantly different from bound | Lower than bound | [2] |

| 4.7 | In BSA solution (bound) | Not significantly different from unbound | Significantly higher than unbound | [1][2] |

| 4.7 | In Albumin Solution | See Table 2 | See Table 2 | [6] |

| 9.4 | In PBS + HSA | Decreased from lower fields | Large | [7] |

Table 1: Longitudinal (r1) and Transverse (r2) Relaxivity of this compound at Various Magnetic Field Strengths. Note: BSA refers to bovine serum albumin, a common substitute for human serum albumin in in-vitro experiments. PBS stands for phosphate-buffered saline.

| Field Strength (T) | Albumin Concentration (mM) | This compound Concentration (mM) | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) |

| 3.0 | 0.1 - 1.0 | 0.1 - 1.0 | 10.3 ± 1.5 | 16.2 ± 2.4 |

| 4.7 | 0.1 - 1.0 | 0.1 - 1.0 | 8.9 ± 1.1 | 25.1 ± 2.9 |

Table 2: Mean Individual this compound Relaxivity Values in vitro at 3.0 T and 4.7 T. Data is presented as mean ± standard deviation.[6]

The data clearly illustrates that the longitudinal relaxivity (r1) of albumin-bound this compound is significantly higher at lower magnetic fields (≤3.0 T) and decreases as the field strength increases.[1][2] In contrast, the transverse relaxivity (r2) tends to be significantly higher for the bound state, particularly at higher field strengths.[1]

Experimental Protocols

The determination of relaxivity values for this compound involves meticulous in-vitro experiments. The following provides a generalized methodology based on common practices cited in the literature.

1. Phantom Preparation:

-

Materials: Phantoms are typically constructed using materials like agarose (B213101) gel or water.

-

Contrast Agent and Albumin Solutions: Stock solutions of this compound trisodium (B8492382) and human serum albumin (or bovine serum albumin) are prepared at known concentrations.

-

Sample Preparation: A series of vials are filled with solutions containing varying concentrations of this compound and a fixed physiological concentration of albumin (typically around 4.5% w/v). Control samples without the contrast agent and without albumin are also prepared.[7] For whole blood experiments, fresh human blood is doped with varying concentrations of the contrast agent.[4]

2. MRI Data Acquisition:

-

Scanner: Experiments are performed on MRI scanners with different field strengths (e.g., 1.5 T, 3 T, 4.7 T).

-

T1 Measurement: Longitudinal relaxation times (T1) are typically measured using an inversion-recovery spin-echo (IR-SE) pulse sequence with a range of inversion times (TI).

-

T2 Measurement: Transverse relaxation times (T2) are measured using a Carr-Purcell-Meiboom-Gill (CPMG) spin-echo pulse sequence with multiple echo times (TE).

-

Temperature Control: The temperature of the samples is maintained at a physiological temperature (e.g., 37°C) throughout the measurements, as relaxivity is temperature-dependent.

3. Data Analysis:

-

Relaxation Rate Calculation: The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are calculated from the acquired T1 and T2 values for each sample.

-

Relaxivity Determination: The relaxivity (r1 or r2) is determined by plotting the relaxation rate (R1 or R2) as a function of the this compound concentration. The slope of the resulting linear regression line represents the relaxivity in units of mM⁻¹s⁻¹.

Below is a graphical representation of a typical experimental workflow for determining the relaxivity of this compound.

Experimental workflow for relaxivity measurement.

Mechanism of Action and Signaling Pathway

The high relaxivity of this compound at lower field strengths is a direct consequence of its reversible binding to human serum albumin.[1][2] This interaction dramatically slows down the rotational motion (tumbling) of the gadolinium chelate. According to the Solomon-Bloembergen-Morgan (SBM) theory, a slower rotational correlation time (τR) leads to a more efficient exchange of energy between the gadolinium ion's electron spin and the surrounding water protons' nuclear spins, resulting in a significant increase in r1 relaxivity.[2]

The following diagram illustrates the binding of this compound to albumin and its subsequent effect on the relaxation of water protons.

This compound's albumin binding and relaxivity enhancement.

As the magnetic field strength increases, the Larmor frequency of the water protons also increases. The peak of the r1 relaxivity curve as a function of rotational correlation time shifts to shorter correlation times at higher field strengths. Consequently, the very slow tumbling of the large this compound-albumin complex becomes less optimal for T1 relaxation at high fields, leading to a decrease in r1 relaxivity.[2][7] However, the slow tumbling remains effective for T2 relaxation, contributing to the high r2 values observed at higher field strengths.[1] This field-dependent behavior is a critical consideration for the clinical application of this compound and for the design of future blood-pool contrast agents.

References

- 1. Overcoming the low relaxivity of this compound at high field with spin locking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overcoming the Low Relaxivity of this compound at High Field with Spin Locking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. cds.ismrm.org [cds.ismrm.org]

- 5. radiopaedia.org [radiopaedia.org]

- 6. This compound-Based Biomarker of Tissue Albumin Concentration: Technical Validation in Vitro and Feasibility in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of molecular parameters and increasing magnetic field strength on relaxivity of gadolinium- and manganese-based T1 contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and biodistribution of Gadofosveset

An In-Depth Technical Guide to the Pharmacokinetics and Biodistribution of Gadofosveset (B1198095)

Introduction

This compound trisodium, formerly marketed as Ablavar® and Vasovist®, is a gadolinium-based contrast agent (GBCA) designed for use in magnetic resonance angiography (MRA).[1][2][3][4] It is a stable gadolinium diethylenetriaminepentaacetic acid (Gd-DTPA) chelate derivative with a diphenylcyclohexylphosphate group.[1][5] Unlike extracellular GBCAs that distribute throughout the extracellular fluid space, this compound is an intravascular or "blood pool" agent.[4] This characteristic stems from its unique ability to reversibly bind to endogenous serum albumin, which significantly alters its pharmacokinetic and pharmacodynamic properties.[1][2][5] This binding prolongs its residence time in the vascular system, providing a longer window for imaging blood vessels.[2][6]

Mechanism of Action

Upon intravenous administration, this compound reversibly binds to serum albumin, the most abundant protein in human plasma.[1][2][5][7] This interaction is central to its function as a blood pool contrast agent. The binding to the large, slow-tumbling albumin molecule dramatically increases the rotational correlation time of the gadolinium complex.[8] This, in turn, enhances the T1 relaxivity of this compound by up to 10 times greater than that of non-protein-bound gadolinium chelates.[6][9] The increased relaxivity shortens the T1 relaxation time of water protons in the blood, resulting in a significant increase in signal intensity (brightness) on T1-weighted MR images, thereby improving the visualization of blood vessels.[1][5]

Pharmacokinetics

The pharmacokinetics of intravenously administered this compound in humans conform to a two-compartment open model.[1][2][5][10]

Distribution

Following intravenous injection, this compound distributes primarily within the intravascular space due to its high affinity for plasma albumin.[11] A significant portion, ranging from 79.8% to 87.4%, of circulating this compound is bound to plasma proteins, predominantly albumin, within the first 4 hours after injection.[1][5] The mean volume of distribution at steady state (Vdss) is approximately 148 ± 16 mL/kg, which is roughly equivalent to the volume of extracellular fluid, indicating some extravasation from the vascular compartment.[1][2][5][10][11]

Metabolism

This compound does not undergo measurable metabolism in humans and is excreted unchanged.[2][6][10]

Elimination

This compound is eliminated from the body through a combination of renal and fecal excretion, with renal filtration being the primary route.[1] In healthy individuals, approximately 84% of the injected dose is recovered in the urine over 14 days, with 94% of this urinary excretion occurring within the first 72 hours.[10][12] A small portion, about 4.7%, is eliminated via the feces.[1][12]

The elimination of this compound is characterized by a biphasic plasma concentration decline.[1][2][5] The initial, rapid distribution phase has a mean half-life (t½α) of 0.48 ± 0.11 hours.[1][2][5][10] This is followed by a much slower elimination phase, with a mean terminal half-life (t½β) of 16.3 ± 2.6 hours.[1][2][5] This long elimination half-life is a direct consequence of the strong albumin binding, which slows its clearance from the bloodstream.[11] The mean total plasma clearance is 6.57 ± 0.97 mL/h/kg.[1][2][5]

In patients with renal impairment, the elimination half-life is significantly prolonged, increasing to 49 hours in patients with moderate impairment and 70 hours in those with severe impairment.[6] Fecal elimination increases as renal function decreases.[5] this compound can be removed from the body by hemodialysis, particularly using high-flux filters.[5][10]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in healthy adult subjects following an intravenous dose of 0.03 mmol/kg.

Table 1: Plasma Concentration and Half-Lives

| Parameter | Mean Value (± SD) | Citation(s) |

|---|---|---|

| Plasma Concentration (3 min post-injection) | 0.43 ± 0.04 mmol/L | [1][2][5] |

| Plasma Concentration (1 hr post-injection) | 0.24 ± 0.03 mmol/L | [1][2][5] |

| Distribution Half-Life (t½α) | 0.48 ± 0.11 hours | [1][2][5][10] |

| Elimination Half-Life (t½β) | 16.3 ± 2.6 hours |[1][2][5] |

Table 2: Distribution and Clearance

| Parameter | Mean Value (± SD) | Citation(s) |

|---|---|---|

| Volume of Distribution at Steady State (Vdss) | 148 ± 16 mL/kg | [1][2][5][10] |

| Total Clearance | 6.57 ± 0.97 mL/h/kg | [1][2][5][10] |

| Plasma Protein Binding (0.05 - 4 hours) | 79.8% - 87.4% |[1][5][10] |

Table 3: Excretion

| Route | Mean Percentage of Dose Recovered | Citation(s) |

|---|---|---|

| Urinary Excretion (over 14 days) | ~84% | [10][12] |

| Fecal Excretion | ~4.7% |[1][12] |

Biodistribution

The biodistribution of this compound is dominated by its high affinity for serum albumin, which largely confines it to the intravascular space.[11] This is in contrast to extracellular fluid agents, which rapidly distribute into the interstitial space.[11] While primarily a blood pool agent, there is some degree of extravasation into the extracellular fluid, as suggested by its volume of distribution.[11] The primary organs involved in the elimination of this compound are the kidneys, with a minor contribution from the hepatobiliary system leading to fecal excretion.[11] Animal studies in lactating rats have shown that less than 1% of the administered dose is secreted into milk.[1][2]

Experimental Protocols

Detailed experimental protocols from the original clinical trials are not fully available in the public domain. However, based on standard methodologies for pharmacokinetic and biodistribution studies of contrast agents, the following protocols are representative of the likely procedures used.

Pharmacokinetic Analysis Workflow

The determination of pharmacokinetic parameters for this compound would typically involve a clinical study with healthy volunteers.

-

Administration: A single dose of this compound (e.g., 0.03 mmol/kg) is administered as an intravenous bolus injection.[2][6]

-

Blood Sampling: Venous blood samples are collected into heparinized tubes at multiple time points before and after administration (e.g., pre-dose, and at 3, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72 hours post-injection).

-

Plasma Separation: Blood samples are centrifuged to separate plasma.

-

Concentration Analysis: The concentration of gadolinium in plasma samples is quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive method for elemental analysis.

-

Pharmacokinetic Modeling: The resulting plasma concentration-time data are fitted to a two-compartment open model using specialized software (e.g., NONMEM, WinNonlin). This analysis yields parameters such as half-lives, volume of distribution, and clearance.[1][2][5]

References

- 1. This compound Trisodium | C33H38GdN3Na3O14P | CID 73049652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ablavar (this compound Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. This compound (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 4. radiopaedia.org [radiopaedia.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. This compound (Professional Patient Advice) - Drugs.com [drugs.com]

- 7. This compound-Based Biomarker of Tissue Albumin Concentration: Technical Validation in Vitro and Feasibility in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overcoming the Low Relaxivity of this compound at High Field with Spin Locking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein-targeted gadolinium-based magnetic resonance imaging (MRI) contrast agents: design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ec.europa.eu [ec.europa.eu]

- 11. Biodistribution of gadolinium-based contrast agents, including gadolinium deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

Preclinical Development of Albumin-Binding Contrast Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in the preclinical development of albumin-binding contrast agents. By reversibly binding to endogenous serum albumin, these agents enhance their relaxivity and extend their plasma half-life, leading to improved performance in magnetic resonance imaging (MRI) and other imaging modalities. This document details the synthesis, in vitro characterization, and in vivo evaluation of these promising diagnostic tools, offering a roadmap for their successful development.

Introduction to Albumin-Binding Contrast Agents

Albumin, the most abundant protein in blood plasma, serves as a natural carrier for various endogenous and exogenous molecules.[1] Its long circulatory half-life of approximately 19 days in humans makes it an ideal target for extending the in vivo residence time of imaging agents.[1] Albumin-binding contrast agents are designed with a specific moiety that facilitates non-covalent binding to albumin. This interaction slows the molecular tumbling rate of the contrast agent, a key determinant of relaxivity, thereby enhancing the MRI signal. Furthermore, the increased molecular size of the contrast agent-albumin complex prevents rapid renal clearance, allowing for a longer imaging window.[1]

This guide will focus on two primary classes of albumin-binding contrast agents: gadolinium (Gd)-based agents and nitroxide-based organic radical contrast agents (ORCAs), including their nanoparticle formulations.

Synthesis and Characterization

The synthesis of albumin-binding contrast agents involves the conjugation of a chelating agent for a paramagnetic metal ion (like Gd³⁺) or a stable organic radical to a molecule with high affinity for albumin.

Synthesis of Albumin-Coated Gadolinium-Based Nanoparticles

Albumin-coated gadolinium nanoparticles (BSA-Gd NPs) are a promising class of MRI contrast agents due to their high relaxivity and biocompatibility.

Experimental Protocol: Synthesis of BSA-Gd Nanoparticles [2][3]

-

Preparation of Gadolinium Hydroxide (B78521) Precipitate: A solution of Gadolinium(III) chloride (GdCl₃) in distilled water is mixed with a sodium hydroxide (NaOH) solution (pH ~12) to form a precipitate.

-

Albumin Coating: The collected precipitate is incubated with a solution of bovine serum albumin (BSA) for 2 hours at room temperature. This allows the BSA to coat the surface of the gadolinium hydroxide nanoparticles.

-

Purification: The mixture is centrifuged to remove any insoluble, uncoated precipitate, yielding a clear stock solution of BSA-Gd nanoparticles.

-

Characterization: The resulting nanoparticles are characterized for their size and zeta potential using dynamic light scattering (DLS). Transmission electron microscopy (TEM) is used to visualize their morphology. The elemental composition can be confirmed using X-ray photoelectron spectroscopy (XPS).

Synthesis of Nitroxide-Albumin Conjugates

Nitroxide-based contrast agents offer a metal-free alternative to traditional gadolinium-based agents. These organic radicals can be covalently attached to albumin to enhance their relaxivity and circulation time.

Experimental Protocol: Synthesis of HSA-Nitroxide Conjugates [4][5]

-

Activation of Nitroxide: A nitroxide-containing carboxylic acid is reacted with N-hydroxysuccinimide (NHS) and a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), to form an NHS ester.

-

Conjugation to Albumin: The activated nitroxide is then added to a solution of human serum albumin (HSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The primary amine groups on the lysine (B10760008) residues of albumin react with the NHS ester to form stable amide bonds.

-

Purification: The resulting HSA-nitroxide conjugate is purified from unreacted nitroxide and byproducts using dialysis or size-exclusion chromatography.

-

Characterization: The degree of labeling (number of nitroxide molecules per albumin) is determined using electron paramagnetic resonance (EPR) spectroscopy. The integrity of the conjugate can be assessed by SDS-PAGE and circular dichroism.

Diagram: Synthesis of HSA-Nitroxide Conjugates

Caption: Workflow for the synthesis and characterization of HSA-nitroxide conjugates.

In Vitro Characterization

Relaxivity Measurements

Relaxivity (r₁ and r₂) is a measure of a contrast agent's ability to increase the longitudinal and transverse relaxation rates of water protons, respectively. Higher relaxivity values indicate a more effective contrast agent.

Experimental Protocol: Relaxivity Measurement [6][7]

-

Sample Preparation: A series of dilutions of the contrast agent are prepared in a relevant medium (e.g., water, buffer, or a solution containing 4.5% w/v HSA to mimic physiological conditions).

-

T₁ and T₂ Measurement: The longitudinal (T₁) and transverse (T₂) relaxation times of the water protons in each sample are measured using a relaxometer (e.g., Bruker Minispec) at a specific magnetic field strength (e.g., 0.47 T, 1.41 T, or 3 T). T₁ is often measured using an inversion recovery pulse sequence, while T₂ is typically measured using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.

-

Calculation of Relaxation Rates: The relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂) are calculated for each concentration.

-

Determination of Relaxivity: The relaxation rates (R₁ or R₂) are plotted against the concentration of the contrast agent. The slope of the resulting linear fit represents the relaxivity (r₁ or r₂) in units of mM⁻¹s⁻¹.

Table 1: Relaxivity of Albumin-Binding Contrast Agents

| Contrast Agent | Condition | Magnetic Field (T) | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | Reference |

| BSA-Gd | In vitro | 3 | 76.7 | - | [3] |

| Gd-glu | +HSA, pH 5 | 0.47 | ~14 | - | [8] |

| Gd-bbu | +HSA, pH 5 | 0.47 | ~14 | - | [8] |

| Gd-DO3A-NH-(CH₂)₆-SH | +HSA | 4.7 | 5.3 | - | [9] |

| Gd-DO3A-NH-(CH₂)₃-SH | +HSA | 4.7 | 4.5 | - | [9] |

| HSA-Nitroxide | In vitro | 7 | 0.33 - 0.51 (per nitroxide) | 4.7 - 7.2 (per nitroxide) | [4] |

Albumin Binding Affinity

The strength of the interaction between the contrast agent and albumin is a critical parameter that influences its pharmacokinetic profile and relaxivity enhancement.

Experimental Protocol: Ultrafiltration Binding Assay [7][10]

-

Incubation: The contrast agent is incubated with a solution of HSA (typically 4.5% w/v) at a specific temperature (e.g., 37°C).

-

Separation of Unbound Fraction: The mixture is placed in an ultrafiltration device with a molecular weight cutoff (e.g., 5000 Da) that retains the albumin and the albumin-bound contrast agent. The device is centrifuged to separate the unbound contrast agent in the filtrate.

-

Quantification: The concentration of the contrast agent in the filtrate (unbound fraction) is measured using a suitable analytical technique. For gadolinium-based agents, inductively coupled plasma mass spectrometry (ICP-MS) is commonly used.

-

Calculation of Percent Binding: The percentage of the contrast agent bound to albumin is calculated based on the initial concentration and the concentration of the unbound fraction.

Table 2: Albumin Binding of Contrast Agents

| Contrast Agent | Species | Binding (%) | Dissociation Constant (Kd) | Reference |

| Gd-glu | Human | >98.9 | - | [8] |

| Gd-bbu | Human | >98.9 | 0.65 µM (site 1) | [8] |

| Gd-DO3A-NH-(CH₂)₆-SH | Human | - | Binding constant: 64 mM⁻¹ | [9] |

| SA21 peptide | Rat | - | 266 ± 8 nM | [11] |

| SA21 peptide | Rabbit | - | 320 ± 22 nM | [11] |

| SA21 peptide | Human | - | 467 ± 47 nM | [11] |

In Vitro Cytotoxicity

Assessing the potential toxicity of a new contrast agent is a crucial step in preclinical development. The MTT assay is a widely used colorimetric method to evaluate cell viability.

Experimental Protocol: MTT Assay [12]

-

Cell Seeding: Adherent cells are seeded into a 96-well plate and allowed to attach overnight.

-

Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the contrast agent. Control wells with untreated cells are also included. The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values of the treated cells are compared to those of the untreated control cells to determine the percentage of cell viability.

Diagram: MTT Assay Workflow

Caption: Step-by-step workflow of the MTT assay for assessing cell viability.

In Vivo Evaluation

Animal Models and Imaging Protocols

Preclinical in vivo studies are essential to evaluate the pharmacokinetics, biodistribution, and imaging efficacy of albumin-binding contrast agents. Rodent models, such as mice and rats, are commonly used.

Experimental Protocol: In Vivo MRI [1][13]

-

Animal Preparation: The animals are anesthetized for the duration of the imaging procedure. A catheter is often placed in a tail vein for intravenous administration of the contrast agent.

-

Pre-contrast Imaging: Baseline MR images are acquired before the injection of the contrast agent.

-

Contrast Agent Administration: The albumin-binding contrast agent is administered intravenously at a specific dose.

-

Post-contrast Imaging: A series of dynamic or static MR images are acquired at various time points after injection (e.g., immediately after, and at several intervals up to 24 hours or longer).

-

Image Analysis: The signal enhancement in different tissues and organs is quantified over time to assess the biodistribution and clearance of the contrast agent.

For PET or SPECT imaging, a radiolabeled version of the albumin-binding molecule is used.[14][15]

Pharmacokinetics and Biodistribution

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of the contrast agent.

Experimental Protocol: Pharmacokinetic Analysis [11][13]

-

Blood Sampling: Following intravenous administration of the contrast agent, blood samples are collected at multiple time points.

-

Concentration Measurement: The concentration of the contrast agent in the plasma is determined using an appropriate analytical method (e.g., ICP-MS for Gd-based agents, or liquid chromatography-mass spectrometry - LC/MS/MS).

-

Pharmacokinetic Modeling: The plasma concentration-time data is fitted to a pharmacokinetic model to determine key parameters such as half-life (t₁/₂), volume of distribution (Vd), and clearance (CL).

-

Biodistribution: At the end of the study, animals are euthanized, and major organs are harvested. The concentration of the contrast agent in each organ is measured to determine its tissue distribution.

Table 3: Pharmacokinetic Parameters of Albumin-Binding Agents

| Agent | Animal Model | Half-life (t₁/₂) | Key Findings | Reference |

| BSA-Gd | Rat | ~40 min | Extended blood circulation compared to Gd-DTPA (t₁/₂ = 2 min) | [16] |

| SA21 peptide | Rabbit | 2.3 h | Significantly longer half-life than similar-sized peptides | [11] |

| SA21-Fab fusion | Rabbit | 32.4 h | 37-fold increase in half-life compared to the wild-type Fab | [11] |

| SA21-Fab fusion | Mouse | 10.4 h | 26-fold increase in half-life compared to the wild-type Fab | [11] |

Diagram: Preclinical Development Pathway

Caption: The iterative process of preclinical development for albumin-binding contrast agents.

Conclusion

The preclinical development of albumin-binding contrast agents is a multi-step process that requires careful design, synthesis, and rigorous in vitro and in vivo evaluation. By leveraging the natural properties of serum albumin, these agents offer the potential for enhanced imaging performance and improved diagnostic capabilities. This guide provides a foundational framework of the key experimental protocols and data considerations necessary to advance these promising agents from the laboratory toward clinical application.

References

- 1. Deciphering albumin-directed drug delivery by imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amorphous Albumin Gadolinium-Based Nanoparticles for Ultrahigh-Resolution Magnetic Resonance Angiography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Contrast Agents Based on Human Serum Albumin and Nitroxides for 1H-MRI and Overhauser-Enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serum albumin targeted, pH-dependent magnetic resonance relaxation agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Structure Relaxivity Relationships of Serum Albumin Targeted MRI Probes Based on a Single Amino Acid Gd complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bds.berkeley.edu [bds.berkeley.edu]

- 13. Pharmacokinetic evaluation of paclitaxel, albumin-binding paclitaxel, and liposomal-encapsulated albumin-binding paclitaxel upon gastric subserosal administration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vivo Labeling of Serum Albumin for PET - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vivo Labeling of Serum Albumin for PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Gadofosveset as a Blood Pool Agent in Molecular Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadofosveset (B1198095), formerly marketed under the trade names Ablavar® and Vasovist®, is a gadolinium-based contrast agent (GBCA) designed for magnetic resonance imaging (MRI), specifically for contrast-enhanced magnetic resonance angiography (MRA).[1][2] Unlike conventional extracellular gadolinium agents that rapidly distribute into the interstitial space, this compound functions as a blood pool agent. This property stems from its strong, non-covalent, and reversible binding to human serum albumin (HSA), the most abundant protein in blood plasma.[3] This interaction temporarily restricts the agent's distribution to the intravascular space, prolonging its half-life and significantly enhancing its relaxivity, which allows for high-resolution, steady-state imaging of the vasculature.[4][5]

This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, physicochemical properties, pharmacokinetic profile, and applications in molecular imaging. It includes a summary of quantitative data, detailed experimental protocols from key studies, and visualizations of its operational pathways. Although production was discontinued (B1498344) in 2017 due to commercial reasons, the principles behind this compound's design and its extensive research history continue to inform the development of next-generation molecular imaging agents.[1]

Core Mechanism of Action

The primary mechanism that defines this compound as a blood pool agent is its reversible binding to serum albumin. The this compound molecule is composed of a gadopentetate (Gd-DTPA) core linked to a diphenylcyclohexyl phosphodiester group, which serves as the albumin-binding moiety.[6] Upon intravenous injection, this lipophilic group facilitates a strong, non-covalent interaction with HSA.[7]

This binding has three critical consequences for molecular imaging:

-

Intravascular Confinement : The formation of the large this compound-albumin complex (approximately 68 kDa) restricts its extravasation from the blood vessels, confining it to the "blood pool".[3][6] This allows for a longer imaging window compared to extracellular agents.[2][8]

-

Increased Relaxivity : The binding to the large, slowly tumbling albumin molecule dramatically slows the molecular tumbling rate of the gadolinium chelate. This leads to a more efficient energy exchange between the gadolinium ion and surrounding water protons, resulting in a significant increase in T1 relaxivity (the ability to shorten the T1 relaxation time).[4] This enhanced T1-shortening effect produces strong and persistent signal enhancement of the blood vessels on T1-weighted MR images.

-

Prolonged Half-Life : The reversible binding and intravascular retention prolong the agent's plasma half-life, enabling steady-state imaging long after the initial "first-pass" phase.[4]

This mechanism allows for the use of lower doses of gadolinium compared to conventional agents while achieving superior vessel-to-background contrast.[9][10]

Quantitative Data

The unique properties of this compound are quantified by its physicochemical characteristics, pharmacokinetic parameters, and relaxivity values.

Table 1: Physicochemical Properties of this compound Trisodium (B8492382)

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₀GdN₃Na₃O₁₅P | [1] |

| Molecular Weight | 957.86 Da (anhydrous) | [1][11] |

| Formulation | 0.25 mmol/L (244 mg/mL) aqueous solution | [11] |

| Osmolality (37°C) | 825 mOsm/kg | [11] |

| Viscosity (20°C) | 3.0 cps | [11] |

| pH | 6.5 - 8.0 | [11] |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Albumin Binding | 80-96% in human plasma | |

| Volume of Distribution | Consistent with extracellular distribution (210-280 mL/kg for unbound fraction) | [12] |

| Plasma Half-life | ~1.5 hours (terminal) | [12] |

| Excretion | ~95% renal, ~5% hepatic | [13] |

Table 3: Relaxivity (r1) of this compound

| Condition | Magnetic Field | r1 Relaxivity (mM⁻¹s⁻¹) | Reference |

| In human plasma | 1.5 T | 18 - 20 | [13] |

| Bound to HSA | 0.47 T | ~45.4 | [14] |

| Unbound (in PBS) | 4.7 T | ~5.5 | [6] |

| Bound to HSA | 4.7 T | Significantly higher R1ρ and R2 than unbound | [6][15] |

| General (bound) | Peak at 0.5 - 1.0 T | High, then sharp decrease with increasing field strength | [16] |

Note: Relaxivity is highly dependent on the magnetic field strength. The albumin-bound form shows a significant decrease in T1 relaxivity (r1) at higher fields (≥3.0 T) but an increase in transverse relaxivity (r2).[6][16]

Table 4: Recommended Dosing

| Application | Recommended Dose | Reference |

| MR Angiography (Aortoiliac Occlusive Disease) | 0.03 mmol/kg | [5][13] |

| Myocardial Perfusion (Quantitative Analysis at 1.5 T) | 0.00375 mmol/kg (low dose) | [17] |

| Myocardial Perfusion (Quantitative Analysis at 3 T) | 0.0075 mmol/kg (medium dose) | [17] |

| Multiple Sclerosis Lesion Detection | 0.03 mmol/kg | [18] |

Key Experimental Protocols

Protocol 1: In Vivo MRI of Atherosclerosis in a Rabbit Model

This protocol is based on studies investigating this compound for imaging atherosclerotic plaque.[19][20]

-

Animal Model Induction : Aortic atherosclerosis was induced in New Zealand White rabbits via a combination of endothelial denudation of the aorta and an 8-week cholesterol-enriched diet. Control rabbits received a sham procedure and a regular diet.[19][20]

-

Imaging Protocol :

-

System : Clinical MRI scanner.

-

Sequence : T1-weighted, black-blood, fast spin-echo sequence.

-

Pre-contrast Imaging : Acquire baseline images of the aortic vessel wall.

-

Contrast Administration : Administer an intravenous bolus of this compound (e.g., 0.03 mmol/kg).

-

Post-contrast Imaging : Acquire images at multiple time points after injection to assess enhancement dynamics.

-

-

Image Analysis :

-

Regions of interest (ROIs) are drawn on the aortic vessel wall on both pre- and post-contrast images.

-

The signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) are calculated.

-

The percentage of signal enhancement is determined to compare atherosclerotic and normal vessel walls.[20]

-

-

Histological Correlation :

-

After imaging, animals are euthanized, and the aortas are excised.

-

Immunohistochemical staining is performed for markers of microvessel density (e.g., CD31) and albumin content to correlate with MRI findings.[19]

-

Proton-Induced X-ray Emission (PIXE) analysis can be used to quantify the spatial distribution and concentration of gadolinium within the vessel wall.[19][20]

-

Protocol 2: In Vitro Evaluation of this compound Binding and Relaxivity

This protocol is adapted from studies characterizing the agent's properties in vitro.[3][21]

-

Sample Preparation :

-

Prepare a series of phantoms containing solutions of human serum albumin (HSA) at varying physiological and pathophysiological concentrations (e.g., 0.1 to 1.0 mM).[3][21]

-

Prepare a control set of phantoms with phosphate-buffered saline (PBS) without albumin.

-

Add a fixed concentration of this compound to each phantom.

-

-

MRI Acquisition :

-

Place phantoms in an MRI scanner (e.g., 3.0 T or 4.7 T).[3]

-

Acquire data to measure T1 and T2 relaxation times using appropriate sequences (e.g., inversion recovery for T1, multi-echo spin-echo for T2).

-

-

Data Analysis :

-

Calculate the relaxation rates R1 (1/T1) and R2 (1/T2) for each phantom.

-

Plot R1 and R2 as a function of this compound concentration to determine the r1 and r2 relaxivities in the presence and absence of albumin.

-

Use a binding and relaxation model to estimate the albumin concentration from the measured relaxation rates.[3][21]

-

-

Validation :

-

Compare the MRI-derived estimates of albumin concentration with the known concentrations in the phantoms to validate the model's accuracy.[21]

-

Applications in Molecular Imaging

This compound's properties as a blood pool agent make it suitable for various molecular imaging applications beyond standard MRA.

Atherosclerosis and Vascular Inflammation

Vulnerable atherosclerotic plaques are characterized by neovascularization, increased microvessel permeability, and inflammation.[22] this compound can passively target these areas. Due to leaky neovessels within the plaque, the this compound-albumin complex can extravasate and become trapped in the plaque interstitium.[22] Studies in rabbit models have shown that this compound provides significantly greater signal enhancement in atherosclerotic vessel walls compared to normal walls, an effect not seen with conventional agents like gadopentetate dimeglumine.[19][20] This enhancement correlates with microvessel density and macrophage presence, suggesting its utility in characterizing plaque vulnerability.[22] In clinical studies, this compound enhancement was higher in symptomatic versus asymptomatic carotid plaques and was associated with intra-plaque albumin content.[22]

Cancer Imaging

In oncology, tumor growth is dependent on angiogenesis, which often results in a disorganized and leaky vasculature.[23] this compound can be used to assess tumor microvascular characteristics, such as perfusion and vessel permeability.[24] Its prolonged intravascular residence allows for detailed dynamic contrast-enhanced (DCE-MRI) studies to quantify parameters like blood volume and vascular permeability, which can serve as biomarkers for tumor progression and response to anti-angiogenic therapies. In a case report, this compound-enhanced MRI was useful as a problem-solving tool in distinguishing fibrotic colorectal liver metastases from hemangiomas, a common diagnostic challenge with extracellular agents.[25]

Other Applications

-

Sentinel Lymph Node Imaging : When premixed with HSA and injected intraprostatically in a canine model, this compound successfully identified draining lymph nodes, suggesting a potential application in sentinel node mapping for cancer staging.[26]

-

Multiple Sclerosis : A study showed that imaging 4 hours after this compound injection significantly improved the detection of contrast-enhancing MS lesions compared to standard Gd-DOTA, even at a lower gadolinium dose.[18]

Safety and Toxicology Profile

The safety profile of this compound has been evaluated in numerous preclinical and clinical studies.[27][28] Pooled data from Phase II and III clinical trials involving 767 patients who received a 0.03 mmol/kg dose showed that the overall rate of adverse events (AEs) was comparable to that of placebo.[28]

Table 5: Adverse Event Profile of this compound (0.03 mmol/kg)

| Adverse Event | Incidence in this compound Group | Note | Reference |

| Most Common AEs (>1%) | [11] | ||

| Pruritus (itching) | 5.0% | [11] | |

| Headache | 4.3% | [11] | |

| Nausea | 4.2% | [11] | |

| Treatment-Related AEs | 22.9% | Compared to 32.7% in the placebo group | [28] |

| Severe AEs | None reported | No severe or serious AEs were reported in the this compound or placebo groups in the Phase II trial. | [28] |

| Discontinuation due to AEs | 0% | No patients discontinued due to AEs at the 0.03 mmol/kg dose. | [11] |

Preclinical toxicology studies in rodents and monkeys indicated a reasonable safety margin between the diagnostic dose and doses causing adverse effects.[27] The main finding after repeated high-dose administration was vacuolation in kidney proximal tubules, without an associated impact on kidney function.[27] Overall, this compound was shown to be well-tolerated with a safety profile similar to other gadolinium-based contrast agents.[11][28]

Conclusion

This compound trisodium stands as a pioneering example of a clinically approved, albumin-binding blood pool agent for molecular imaging. Its unique mechanism of action, characterized by reversible binding to serum albumin, confers a high T1 relaxivity and prolonged intravascular residence time. These properties enable high-resolution, steady-state magnetic resonance angiography and provide a platform for advanced molecular imaging applications, particularly in the assessment of vascular pathologies like atherosclerosis and the microenvironment of tumors. While no longer in production, the extensive data on its performance, quantitative characteristics, and experimental applications provide a valuable knowledge base for the ongoing development of targeted and responsive contrast agents in the field of drug development and medical research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Blood pool contrast agents for venous magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-Based Biomarker of Tissue Albumin Concentration: Technical Validation in Vitro and Feasibility in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. This compound-enhanced magnetic resonance angiography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overcoming the Low Relaxivity of this compound at High Field with Spin Locking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Blood pool contrast agents for venous magnetic resonance imaging - Oliveira - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]

- 9. researchgate.net [researchgate.net]

- 10. emjreviews.com [emjreviews.com]

- 11. ovid.com [ovid.com]

- 12. Biodistribution of gadolinium-based contrast agents, including gadolinium deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. radiopaedia.org [radiopaedia.org]

- 14. Structure – relaxivity relationships among targeted MR contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Overcoming the low relaxivity of this compound at high field with spin locking - PubMed [pubmed.ncbi.nlm.nih.gov]